![molecular formula C22H28N2O3 B11998473 Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate](/img/structure/B11998473.png)
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate is a complex organic compound that features a tert-butyl group, a dibenzylamino group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable dibenzylamino precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is usually carried out in the presence of a catalyst, such as Bu4NI, to enhance the efficiency of the process .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group makes it particularly susceptible to oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structural properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in modulating the reactivity and stability of the compound, while the dibenzylamino group can interact with various biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-butyl (1S)-2-(dibenzylamino)-1-methyl-2-oxoethylcarbamate include other tert-butyl esters and carbamates, such as tert-butyl (1S)-2-(dimethylamino)-1-methyl-2-oxoethylcarbamate and tert-butyl (1S)-2-(diethylamino)-1-methyl-2-oxoethylcarbamate .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of the dibenzylamino group, in particular, differentiates it from other similar compounds and provides unique opportunities for chemical and biological applications .
Eigenschaften
Molekularformel |
C22H28N2O3 |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(dibenzylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N2O3/c1-17(23-21(26)27-22(2,3)4)20(25)24(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H,23,26)/t17-/m0/s1 |
InChI-Schlüssel |
XUAPWIHHELQHGD-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.